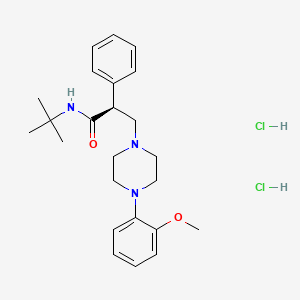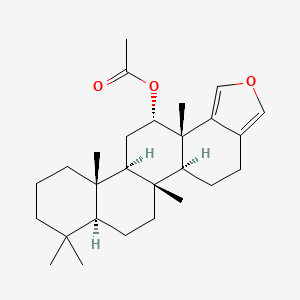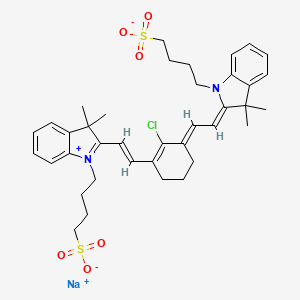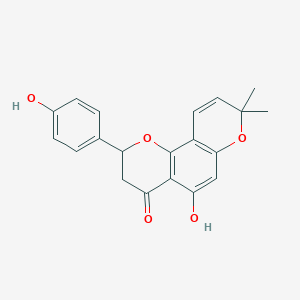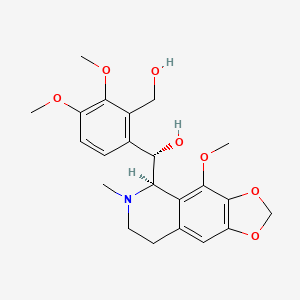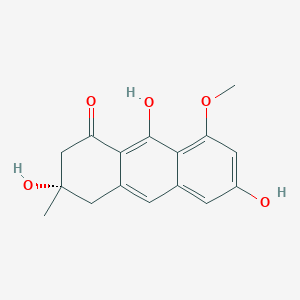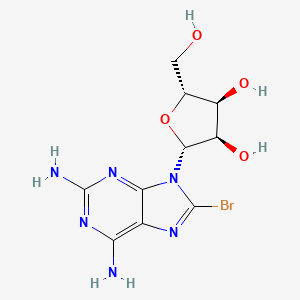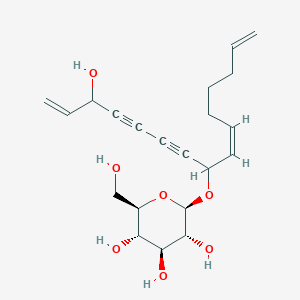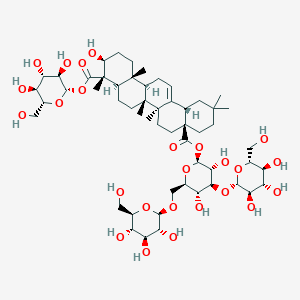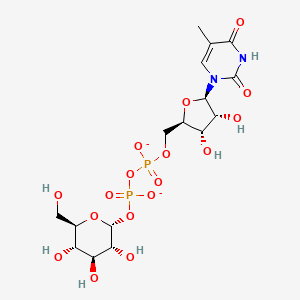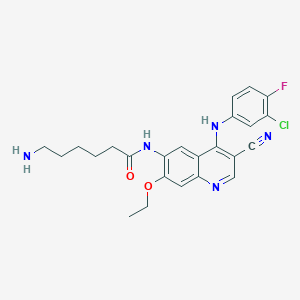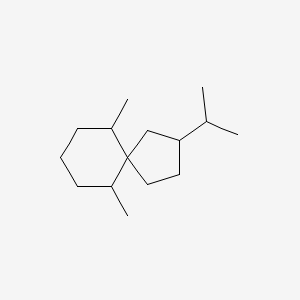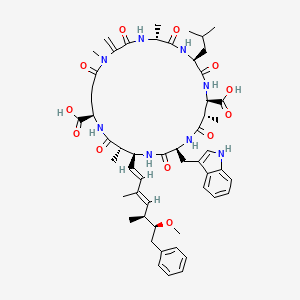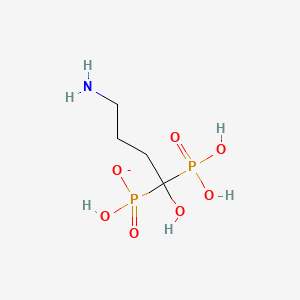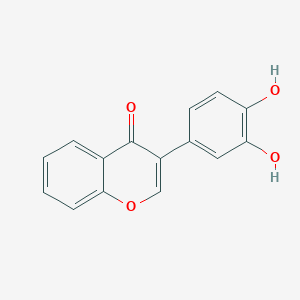
3',4'-Dihydroxyisoflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3',4'-dihydroxyisoflavone is a hydroxyisoflavone that is isoflavone substituted by hydroxy groups at positions 3' and 4'. It has been isolated from Penicillium purpurogenum. It has a role as a Penicillium metabolite. It derives from an isoflavone.
Aplicaciones Científicas De Investigación
1. Microbial and Enzymatic Biotransformation
Roh (2013) highlights the development of microbial and enzymatic platforms for pharmaceuticals and industrial chemicals production. Specifically, the study focuses on the biotransformation of flavonoid and isoflavonoid oxidation, including ortho-dihydroxyisoflavones like 7,3',4'-trihydroxyisoflavone, to enhance their health-related quality in humans. The research emphasizes substrate specificity in enzymes for regiospecific multiple hydroxylation of isoflavones (Roh, 2013).
2. Cardioprotective Effects
Qin et al. (2008) explore the cardioprotective properties of 3',4'-Dihydroxyflavonol (DiOHF), particularly its potential in treating cardiovascular diseases through myocardial ischemia and reperfusion injury reduction. This study investigates the structure-activity relationships of DiOHF, revealing insights into its mechanism of inducing cardioprotection (Qin et al., 2008).
3. Biotransformation by Recombinant Microbial Enzymes
Seeger et al. (2003) discuss the isolation and synthesis of isoflavonoids, focusing on the introduction of hydroxyl groups into isoflavonoids using enzymes as an alternative to chemical synthesis. They investigate the biotransformation capabilities of specific enzymes, highlighting the production of 7,3',4'-trihydroxyisoflavone through these processes (Seeger et al., 2003).
4. Antioxidant Activity
Park et al. (2008) isolate ortho-dihydroxyisoflavone derivatives from aged Korean fermented soy paste, evaluating their antioxidant properties. They find that compounds like 7,3',4'-trihydroxyisoflavone exhibit significant radical scavenging activities, suggesting their role in combating oxidative stress (Park et al., 2008).
5. Allelopathic Properties
Tsanuo et al. (2003) identify isoflavanones in the root exudate of Desmodium uncinatum, with potential allelopathic mechanisms to prevent parasitism by Striga hermonthica. This study contributes to understanding the ecological interactions and potential agricultural applications of isoflavones like 3',4'-dihydroxyisoflavone (Tsanuo et al., 2003).
6. Inhibition of Tyrosinase and Melanin Formation
Park et al. (2010) research the inhibitory effects of natural ortho-dihydroxyisoflavone derivatives on tyrosinase activity and melanin formation, particularly in the context of skin health. They discover significant suppressive effects on melanin formation, pointing towards potential cosmetic and dermatological applications (Park et al., 2010).
7. Solvation Behavior and Spectroscopy Studies
Seitsonen et al. (2019) conduct a study on 3-hydroxyflavone (3HF), a simplified prototype of flavonoids like 3',4'-dihydroxyisoflavone, examining its solvation mechanism and vibrational properties. This research offers insights into the solvation behavior of flavonoids, contributing to a deeper understanding of their chemical properties (Seitsonen et al., 2019).
8. Biotransformation by Streptomyces Species
Shrestha et al. (2021) investigate the biotransformation of flavonoids by Streptomyces species, highlighting the production of hydroxylated products like 3',4',7-trihydroxyisoflavone. This study sheds light on the biotechnological applications of microorganisms in modifying naturally occurring flavonoids (Shrestha et al., 2021).
Propiedades
Nombre del producto |
3',4'-Dihydroxyisoflavone |
|---|---|
Fórmula molecular |
C15H10O4 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
3-(3,4-dihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O4/c16-12-6-5-9(7-13(12)17)11-8-19-14-4-2-1-3-10(14)15(11)18/h1-8,16-17H |
Clave InChI |
JGEXBQSHBMXCHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



